molecular formula C6H8N2O2 B133763 Ethyl 4-pyrazolecarboxylate CAS No. 37622-90-5

Ethyl 4-pyrazolecarboxylate

Cat. No. B133763
CAS RN: 37622-90-5
M. Wt: 140.14 g/mol
InChI Key: KACZQOKEFKFNDB-UHFFFAOYSA-N
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Description

Ethyl 4-pyrazolecarboxylate derivatives are a class of compounds that have been extensively studied due to their diverse applications in medicinal chemistry and as building blocks in organic synthesis. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, and a carboxylate group attached to the ethyl group.

Synthesis Analysis

The synthesis of ethyl 4-pyrazolecarboxylate derivatives involves various strategies, including cyclocondensation reactions, Claisen condensation, and multi-component reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another approach involved the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce new compounds with high regioselectivity . Additionally, a four-component reaction was employed to synthesize ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, demonstrating the versatility of these compounds in multi-component synthetic processes .

Molecular Structure Analysis

The molecular structures of ethyl 4-pyrazolecarboxylate derivatives have been elucidated using various spectroscopic methods, including NMR, mass spectrometry, UV-Vis, and X-ray crystallography. For example, the structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction studies . Similarly, X-ray diffraction was used to determine the unexpected structures of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Chemical Reactions Analysis

Ethyl 4-pyrazolecarboxylate derivatives participate in various chemical reactions, including cross-coupling reactions, diazotization, and cyclization. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could further undergo cyclization to form condensed pyrazoles . Additionally, ethyl 3-amino-5-phenylpyrazole-4-carboxylate underwent diazotization and coupling to afford various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-pyrazolecarboxylate derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of properties, such as solubility, melting points, and stability, which are essential for their applications. The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were studied using HPLC, X-ray, FT-IR, NMR, and MS to understand their structural and spectroscopic characteristics . The antioxidant properties of a novel pyrazole derivative were evaluated in vitro, demonstrating the potential biological activities of these compounds .

Scientific Research Applications

Facile and Efficient Synthesis of Heterocycle Products Ethyl 4-pyrazolecarboxylate derivatives have been pivotal in synthesizing novel heterocyclic compounds. A notable example is the creation of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process offers a practical route for generating N-fused heterocycle products in good to excellent yields, highlighting its significance in the realm of organic chemistry and drug discovery (Ghaedi et al., 2015).

Corrosion Inhibition for Industrial Applications In the industrial sector, specifically for steel pickling processes, ethyl 4-pyrazolecarboxylate derivatives have shown promising results as corrosion inhibitors. One study demonstrated the high efficiency (98.8%) of ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate as a corrosion inhibitor, showcasing its potential to protect mild steel in aggressive environments. The adherence to the Langmuir adsorption isotherm and the insights from Density Functional Theory (DFT) underline its practicality in industrial applications (Dohare et al., 2017).

Structural and Spectral Characterization Ethyl 4-pyrazolecarboxylate compounds have also been the subject of extensive structural and spectral analyses, which are crucial for understanding their properties and potential applications. For instance, the study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved comprehensive analyses using techniques like X-ray diffraction, IR, and NMR spectroscopy. Such detailed characterizations are instrumental in the synthesis and application of these compounds in various scientific domains (Viveka et al., 2016).

Regioselective Synthesis under Ultrasound Irradiation The synthesis of ethyl 4-pyrazolecarboxylate derivatives has been enhanced by methods like ultrasound irradiation, which provide high regioselectivity and yields. This technique not only reduces the reaction times significantly but also supports the structural confirmation of the compounds through crystallographic data, marking a step forward in synthetic methodologies and their application in various scientific fields (Machado et al., 2011).

Safety And Hazards

Ethyl 4-pyrazolecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZQOKEFKFNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191062
Record name 4-Acetylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-pyrazolecarboxylate

CAS RN

37622-90-5
Record name Ethyl 1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37622-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylpyrazole
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Record name 4-Acetylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RG Jones, MJ Mann - Journal of the American Chemical Society, 1953 - ACS Publications
… A new method of preparation of ethyl 4-pyrazolecarboxylate and a … Ethyl 4-Pyrazolecarboxylate (XI).—In a … (47%) of ethyl 4-pyrazolecarboxylate,1 bp 120-130 (0.6 mm.); mp 76-78. …
Number of citations: 115 pubs.acs.org
W Holzer, G Seiringer - Journal of heterocyclic chemistry, 1993 - Wiley Online Library
… to the latter type is the reaction of the sodium salt of ethoxycarbonylmalondialdehyde (18) with hydrazine [9] or Phenylhydrazine [10], respectively, leading to ethyl 4-pyrazolecarboxylate …
Number of citations: 27 onlinelibrary.wiley.com
T Heugebaert, J De Ketelaere - 2023 - chemrxiv.org
… Table 2: Control experiments for the electrophotocatalytic C–H/N–H coupling of mesitylene 1 and ethyl 4pyrazolecarboxylate 2 in flow. Conversion of starting material and yield of …
Number of citations: 2 chemrxiv.org
P Li, JR Zbieg, JA Terrett - Organic Letters, 2021 - ACS Publications
… With the optimized conditions in hand, we investigated the generality of the transformation with ethyl 4-pyrazolecarboxylate as the nucleophile (Table 2). Unlike previously reported …
Number of citations: 14 pubs.acs.org
NP Burlutskiy, AS Potapov - Molecules, 2021 - mdpi.com
… Ethyl 4-pyrazolecarboxylate [37], ethyl 3,5-dimethyl-4-pyrazolecarboxylate [25], bis(pyrazol-1-yl)alkanes 1a and 1d [38], 2a [35], 3d and 3a [39], 4a–6a, and 4d–6d [40] were prepared …
Number of citations: 6 www.mdpi.com
JC Antilla, JM Baskin, TE Barder… - The Journal of organic …, 2004 - ACS Publications
… 1-(3‘-Pyridine)ethyl-4-pyrazolecarboxylate (Entry 3). Following the general procedure, ethyl-4-pyrazolecarboxylate (0.140 g, 1.00 mmol) was coupled with 3-bromopyridine (116 μL, …
Number of citations: 712 pubs.acs.org
DC Iffland, GX Criner - Journal of the American Chemical Society, 1953 - ACS Publications
The synthesis of nitro compounds by the sodium hypobromite oxidation of oximes to bromonitro compounds followed by potassium hydroxide-ethanol reduction to the nitro …
Number of citations: 76 pubs.acs.org
S Thangamalar, K Srinivasan - European Journal of Organic …, 2023 - Wiley Online Library
… When 4-substituted pyrazoles such as 4methylpyrazole (5e), 4-chloropyrazole (5f) and ethyl 4pyrazolecarboxylate (5g) were used in the reaction with 1a, the respective products 9o-q …
R KIYAMA, K HAYASHI, M HARA… - Chemical and …, 1995 - jstage.jst.go.jp
A novel series of 6-alkyl-7-oxo-4, 7—dihydropyrazolo [1, 5-a] pyrimidine-3-carboxylic acid derivatives was prepared as angiotensin II (All) receptor antagonists. When evaluated in an in …
Number of citations: 5 www.jstage.jst.go.jp
RG Jones - Journal of the American Chemical Society, 1949 - ACS Publications
… Ethyl 4-Pyrazolecarboxylate.—4-Pyrazolecarboxylie acid was esterified with ethanol and … Ethyl 4-Pyrazolecarboxylate with Lithium Aluminum Hydride.—Ethyl 4-pyrazolecarboxylate …
Number of citations: 104 pubs.acs.org

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